2-amino-N-(3-fluorophenyl)benzamide 2-amino-N-(3-fluorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 219492-66-7
VCID: VC8256049
InChI: InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol

2-amino-N-(3-fluorophenyl)benzamide

CAS No.: 219492-66-7

Cat. No.: VC8256049

Molecular Formula: C13H11FN2O

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(3-fluorophenyl)benzamide - 219492-66-7

Specification

CAS No. 219492-66-7
Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
IUPAC Name 2-amino-N-(3-fluorophenyl)benzamide
Standard InChI InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)
Standard InChI Key UUNGQEZMZQDIKE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N

Introduction

2-Amino-N-(3-fluorophenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. It is characterized by its molecular formula, C₁₃H₁₁FN₂O, and molecular weight of 230.24 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synonyms and Identifiers

  • PubChem CID: 6481530

  • CAS Number: 219492-66-7

  • ChEMBL ID: CHEMBL3608693

  • Pharos Ligand ID: VCTKUR7FRF7T

Biological and Chemical Applications

While specific biological applications of 2-amino-N-(3-fluorophenyl)benzamide are not widely documented, compounds within the benzamide class are often studied for their potential in pharmaceuticals and as intermediates in organic synthesis. The presence of a fluorine atom can enhance certain pharmacokinetic properties, such as stability and bioavailability.

Research Findings and Potential Uses

Research on 2-amino-N-(3-fluorophenyl)benzamide is limited, but its structural features suggest potential applications in medicinal chemistry. The benzamide moiety is a common scaffold in drug design, and fluorination can improve drug-like properties. Further studies are needed to explore its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
2-Amino-N-(3-fluorophenyl)benzamideC₁₃H₁₁FN₂O230.24 g/mol219492-66-7
3-Amino-N-(2-fluorophenyl)benzamideC₁₃H₁₁FN₂O230.24 g/mol954577-00-5
2-Amino-N-(3-chloro-4-fluorophenyl)benzamideC₁₃H₁₀ClFN₂O264.68 g/molNot listed

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